molecular formula C13H19N3O3 B2490300 (2S,3S)-2-(3-Methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid CAS No. 1807939-33-8

(2S,3S)-2-(3-Methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid

Cat. No.: B2490300
CAS No.: 1807939-33-8
M. Wt: 265.313
InChI Key: STCGJGDHAZLSQG-CABZTGNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2-(3-Methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H19N3O3 and its molecular weight is 265.313. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Fluorescent Staining

Compounds similar to Hoechst 33258, which contain imidazolyl groups and carboxylic acid functionalities, are known for their strong binding to the minor groove of double-stranded DNA. This property makes them useful as fluorescent DNA stains, providing a tool for chromosome and nuclear staining in cell biology, as well as for analyzing nuclear DNA content values via flow cytometry. The strong DNA-binding capabilities of such compounds underline their potential utility in research involving DNA structure and function analysis (Issar & Kakkar, 2013).

Anticancer Research

The Knoevenagel condensation, a reaction forming α,β‐unsaturated ketones/carboxylic acids, is instrumental in generating a library of chemical compounds with significant anticancer activity. This highlights the importance of carboxylic acid functionalities and imidazol derivatives in the development of biologically active molecules targeting cancer. Many of these compounds have shown remarkable efficacy against various cancer targets, indicating the potential of carboxylic acid derivatives in anticancer drug development (Tokala, Bora, & Shankaraiah, 2022).

Chemical Synthesis and Drug Design

The versatility of carboxylic acids in chemical reactions is crucial for the synthesis of heterocyclic compounds, which are significant in medicinal chemistry. Carboxylic acid derivatives serve as key intermediates in synthesizing various biologically active compounds. This underscores the role of carboxylic acid functionalities in the rational design and development of new therapeutic agents, particularly those involving imidazole rings and related structures, which are common in drugs targeting the central nervous system and other conditions (Ghosh et al., 2015).

Biocatalyst Inhibition and Fermentation

Understanding the interaction of carboxylic acids with biocatalysts is crucial for optimizing the production of biorenewable chemicals through fermentation. Carboxylic acids, similar in functionality to the compound , can inhibit microbial growth at concentrations below desired yields. Insights into the metabolic and membrane integrity effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae are vital for engineering robust strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Properties

IUPAC Name

(2S,3S)-2-(3-methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-3-6-16-11(17)5-4-9(13(18)19)12(16)10-7-14-8-15(10)2/h7-9,12H,3-6H2,1-2H3,(H,18,19)/t9-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCGJGDHAZLSQG-CABZTGNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(C(CCC1=O)C(=O)O)C2=CN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.